Daclatasvir is an antiviral medication used in the treatment of hepatitis C virus (HCV) infection. It is a specific inhibitor of the NS5A protein, which is essential for HCV replication []. However, during the manufacturing process of Daclatasvir, an isomeric impurity known as Daclatasvir RRRR Isomer can be formed.
Daclatasvir RRRR Isomer can serve as a valuable tool for researchers studying the metabolism of Daclatasvir and the formation of impurities during drug manufacturing. By investigating the presence and behavior of this isomer, scientists can gain insights into potential degradation pathways and improve the efficiency and safety of Daclatasvir production [].
While Daclatasvir is a well-established treatment for HCV, the potential impact of Daclatasvir RRRR Isomer on the drug's efficacy and safety profile remains unclear. Research could explore whether the isomer affects the antiviral activity of Daclatasvir or interacts with the body in unexpected ways. This information is crucial for ensuring the optimal therapeutic effect and minimizing potential side effects associated with Daclatasvir treatment.
The presence of impurities like Daclatasvir RRRR Isomer necessitates the development of robust analytical methods for their detection and quantification. Research in this area can focus on creating highly sensitive and specific techniques to ensure the purity and quality of Daclatasvir used in clinical settings [].
Daclatasvir RRRR Isomer is a specific enantiomer of the compound Daclatasvir, which is utilized primarily as an antiviral medication targeting hepatitis C virus (HCV). The chemical structure of Daclatasvir RRRR Isomer can be described as Dimethyl ((2R,2'R)-((2R,2'R)-([1,1'-biphenyl]-4,4'-diylbis(1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))bis(2-oxoethyl) . This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and therapeutic efficacy.
Daclatasvir RRRR Isomer exhibits potent antiviral activity against HCV by inhibiting the NS5A protein, which is essential for viral replication. Its efficacy is attributed to its ability to bind to the NS5A protein, disrupting the viral life cycle. Studies indicate that this isomer demonstrates improved potency compared to other forms of Daclatasvir, making it a significant candidate for therapeutic applications .
The synthesis of Daclatasvir RRRR Isomer typically involves multi-step organic synthesis techniques:
These methods require careful control of reaction conditions to maintain the stereochemistry and yield high-purity products .
Daclatasvir RRRR Isomer is primarily applied in:
Its unique properties make it a subject of interest in ongoing research for potential new therapies against viral infections.
Interaction studies involving Daclatasvir RRRR Isomer have revealed important insights into its pharmacokinetics and dynamics:
These studies are essential for understanding dosing regimens and potential side effects when used in clinical settings.
Daclatasvir RRRR Isomer can be compared with several similar compounds that also target HCV:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Ledipasvir | NS5A inhibitor | Used in combination with Sofosbuvir |
| Ombitasvir | NS5A inhibitor | Part of a fixed-dose combination therapy |
| Velpatasvir | NS5A inhibitor | Broad-spectrum activity against HCV genotypes |
Daclatasvir RRRR Isomer stands out due to its specific stereochemical configuration, which enhances its binding affinity and potency against HCV compared to these similar compounds .
The production of the Daclatasvir RRRR isomer requires sophisticated asymmetric synthesis methodologies that ensure precise stereochemical control at each of the four chiral centers present in the molecule [1] [2]. The RRRR isomer represents one of sixteen possible stereoisomeric configurations of Daclatasvir, with the molecular formula C40H50N8O6 and a molecular weight of 738.9 grams per mole [1] [3].
Current asymmetric synthesis routes for the RRRR isomer employ chiral pool strategies utilizing naturally occurring amino acids as starting materials [10] [11]. The synthesis typically begins with L-proline derivatives and L-valine methyl carbamate, which provide the requisite stereochemical foundation for constructing the pyrrolidine-containing segments of the molecule [14] [38]. These amino acid precursors undergo coupling reactions with carefully controlled stereochemical outcomes to maintain the desired RRRR configuration throughout the synthetic sequence [11] [14].
The key asymmetric transformations involve the formation of imidazole rings through cyclization reactions that preserve the stereochemical integrity of adjacent chiral centers [5] [39]. Research has demonstrated that slow addition procedures in the presence of green solvents such as dimethyl sulfoxide, 2-methyl tetrahydrofuran, and isopropyl alcohol can achieve high yields while maintaining stereochemical purity [5] [17]. The use of these environmentally benign solvents represents a significant advancement over traditional synthetic approaches that relied on more hazardous reagents [5] [18].
Density functional theory calculations have been employed to understand the stability of synthetic intermediates and guide the selection of optimal reaction conditions [5] [12]. These computational studies have revealed that specific conformational arrangements of intermediates favor the formation of the RRRR stereoisomer over other possible configurations [5] [12].
Table 1: Asymmetric Synthesis Route Comparison for Daclatasvir RRRR Isomer
| Synthetic Method | Starting Materials | Key Transformations | Yield (%) | Stereochemical Purity |
|---|---|---|---|---|
| Chiral Pool Approach | L-proline, L-valine | Coupling, cyclization | 61.8 | >95% RRRR |
| Direct Asymmetric Synthesis | 4,4-diacetyl biphenyl | Bromination, substitution | 24.4 | 90-95% RRRR |
| Green Chemistry Route | Amino acid derivatives | Flow synthesis | 57.0 | >98% RRRR |
The synthetic route optimization has focused on minimizing the number of reaction steps while maximizing overall yield and stereochemical control [18] [38]. Recent advances have achieved total recoveries of 61.8% for the complete synthetic sequence, representing a significant improvement over earlier methods that yielded only 24.4% [18] [38].
Green chemistry principles have been extensively applied to the synthesis of the Daclatasvir RRRR isomer, with particular emphasis on reducing environmental impact while maintaining high stereochemical fidelity [17] [20]. These approaches encompass solvent selection, catalyst optimization, and reaction condition modifications that align with sustainable manufacturing practices [17] [21].
Microwave-assisted synthesis has emerged as a particularly effective green chemistry approach for RRRR isomer production [20] [17]. Ligand-free palladium on carbon catalyzed reactions under microwave irradiation have demonstrated significant advantages, including reduced reaction times from 24 hours to 30 minutes and lower catalyst loading requirements [20] [17]. This methodology employs water as the primary solvent, eliminating the need for organic solvents in key coupling reactions [20] [21].
The implementation of continuous flow synthesis represents another major advancement in green chemistry applications [39] [42]. Process intensified flow synthesis of imidazole building blocks, which are essential components of the RRRR isomer, has been achieved using high-temperature, high-pressure continuous flow reactors [39] [42]. These systems operate at temperatures exceeding 150 degrees Celsius and pressures of approximately 17 bar, enabling complete imidazole formation within residence times of 2 to 5 minutes [39] [42].
Table 2: Green Chemistry Metrics for RRRR Isomer Synthesis Methods
| Method | Solvent Consumption (L/kg product) | Energy Requirements (kWh/kg) | Waste Generation (kg/kg product) | Process Efficiency |
|---|---|---|---|---|
| Traditional Batch | 150-200 | 45-60 | 8-12 | Standard |
| Microwave-Assisted | 50-75 | 25-35 | 3-5 | Enhanced |
| Continuous Flow | 25-40 | 15-25 | 1-2 | Optimized |
| Aqueous Systems | 10-20 | 20-30 | 0.5-1 | Superior |
Biocatalytic approaches have shown promise for specific transformations in RRRR isomer synthesis [12] [28]. Enzyme-mediated reactions operate under mild conditions and demonstrate excellent stereoselectivity, particularly for amino acid coupling reactions that establish the chiral centers [12] [28]. These biocatalytic processes typically achieve enantiomeric excesses greater than 99% while operating at ambient temperatures and atmospheric pressure [12] [28].
The integration of phase transfer catalysts activated under microwave irradiation has enabled significant reductions in both catalyst loading and reaction time [20] [17]. This approach has been successfully applied to the synthesis of biaryl compounds that serve as key intermediates in RRRR isomer production [20] [17]. The combination of reduced catalyst requirements and shortened reaction times contributes substantially to the overall environmental sustainability of the synthetic process [20] [17].
Enantioselective catalysis plays a crucial role in achieving the precise stereochemical control required for RRRR isomer production [23] [24]. The development of sophisticated catalytic systems has enabled chemists to direct the formation of specific stereoisomers with high selectivity and efficiency [24] [26].
Transition metal catalysis represents the most widely employed approach for enantioselective RRRR isomer synthesis [24] [29]. Copper-based catalytic systems utilizing chiral ligands derived from 1,1-binaphthyl backbones have demonstrated exceptional performance in Henry reactions between nitroalkanes and aromatic aldehydes [24] [26]. These catalytic systems achieve enantiomeric excesses exceeding 95% while maintaining high chemical yields [24] [26].
Organocatalytic strategies have emerged as powerful alternatives to traditional metal-based systems [25] [28]. Imidazolidinone catalysts generate activated iminium species that can enantioselectively intercept various nucleophiles, enabling the construction of multiple chiral centers in cascade sequences [25] [28]. These organocatalytic processes achieve mathematical enantioenrichment through multiple asymmetric catalytic events, with individual cycle selectivities combining to produce overall enantiomeric excesses greater than 99% [25] [28].
Table 3: Catalytic Systems for Enantioselective RRRR Isomer Synthesis
| Catalyst Type | Ligand System | Substrate Scope | Enantiomeric Excess (%) | Reaction Conditions |
|---|---|---|---|---|
| Copper Complex | Binaphthyl-derived | Aldehydes, nitroalkanes | 95-99 | 0-25°C, 2-12 h |
| Rhodium Complex | Diphosphine ligands | Enamides | >99 | 50°C, 6-24 h |
| Organocatalyst | Imidazolidinone | α,β-Unsaturated carbonyls | 96-99 | 20°C, 12-48 h |
| Platinum Complex | Chiral phosphines | Aromatic substrates | 90-95 | 60°C, 8-16 h |
The development of chiral anion-binding catalysts has introduced new possibilities for enantioselective control [29] [30]. These systems rely on neutral hydrogen-bond donors that bind anions of cationic transition-metal complexes, achieving enantiocontrol through ion pairing combined with other noncovalent interactions [29] [30]. Experimental studies have demonstrated that cooperative anion-binding effects can lead to enantiomeric excesses up to 99% in intramolecular substitution reactions relevant to RRRR isomer synthesis [29] [30].
Dual catalytic systems employing two distinct chiral catalysts have enabled modular control of stereoselectivity in cascade reactions [25] [15]. These approaches allow practitioners to access different stereoisomeric outcomes by simply changing the enantiomeric series of either catalyst employed in the combination [25] [15]. The mathematical requirement for enantioenrichment in sequential catalytic cycles ensures that even moderately selective individual transformations can combine to produce exceptional overall enantioselectivity [25] [15].
Recent advances in catalyst design have focused on developing systems that can operate under industrial conditions while maintaining high selectivity [26] [30]. The incorporation of robust ligand frameworks and the optimization of reaction parameters have enabled the translation of laboratory-scale enantioselective processes to manufacturing scales [26] [30].
The purification and separation of the Daclatasvir RRRR isomer from other stereoisomeric forms requires sophisticated chromatographic techniques capable of distinguishing between closely related molecular structures [31] [33]. These separation methods must achieve high resolution while maintaining the integrity of the desired isomer throughout the purification process [33] [37].
Chiral high-performance liquid chromatography represents the primary analytical and preparative method for RRRR isomer purification [6] [33]. The separation employs specialized chiral stationary phases, with CHIRALPAK ID-3 columns demonstrating excellent resolution for Daclatasvir stereoisomers [6] [49]. Optimal separation conditions utilize gradient elution with acetonitrile and methanol mobile phases containing diethylamine, achieving baseline resolution of all four major stereoisomeric peaks [6] [33].
Table 4: Chromatographic Separation Parameters for Daclatasvir Stereoisomers
| Parameter | Optimal Conditions | Performance Metrics | Resolution Values |
|---|---|---|---|
| Column | CHIRALPAK ID-3, 4.6 × 250 mm, 3 μm | Efficiency: 12,700-30,900 plates | Rs: 2.56-6.21 |
| Mobile Phase A | Acetonitrile:diethylamine (100:0.1) | Selectivity: 1.2-1.6 | Retention: 7.1-11.2 min |
| Mobile Phase B | Methanol:diethylamine (100:0.1) | Peak symmetry: 1.2-1.6 | Temperature: 40°C |
| Detection | Ultraviolet at 315 nm | Sensitivity: 1.0 mg/mL | Flow rate: 1.0 mL/min |
Supercritical fluid chromatography has gained prominence as a cost-effective alternative for large-scale RRRR isomer purification [50] [37]. This technique employs supercritical carbon dioxide as the mobile phase, significantly reducing solvent consumption compared to traditional liquid chromatographic methods [50] [37]. The compatibility of supercritical fluid chromatography with chiral stationary phases enables effective enantiomeric separations while offering lower operational costs [50] [37].
Simulated moving bed chromatography provides continuous separation capabilities essential for industrial-scale RRRR isomer production [52] [53]. This technology operates as a counter-current process where the stationary phase movement is simulated through periodic switching of inlet and outlet ports [52] [53]. The continuous nature of simulated moving bed systems achieves higher productivity and reduced solvent consumption compared to batch chromatographic processes [52] [53].
Ion mobility spectrometry has emerged as a complementary technique for rapid isomeric analysis and quality control [36] [31]. This method separates ions based on their mobility in a drift gas, providing separation that depends on both mass and molecular cross-section [36] [31]. The technique offers advantages including high sensitivity in the parts-per-billion range, fast response times in the millisecond range, and operation at atmospheric pressure [36] [31].
Table 5: Comparative Analysis of Purification Techniques for RRRR Isomer
| Technique | Throughput | Purity Achieved | Solvent Usage | Scale Applicability |
|---|---|---|---|---|
| Analytical HPLC | Low | >99.5% | High | Laboratory |
| Preparative HPLC | Medium | >98% | Very High | Pilot scale |
| Supercritical Fluid Chromatography | Medium | >99% | Low | Semi-industrial |
| Simulated Moving Bed | High | >97% | Medium | Industrial |
| Ion Mobility Spectrometry | Very High | Analytical only | None | Quality control |
Centrifugal partition chromatography represents an innovative liquid-liquid chromatographic approach that eliminates solid support materials [50] [31]. This technique relies on partitioning solutes between two immiscible liquid phases, allowing flexible use of chiral selectors in either the mobile or stationary phase [50] [31]. The method demonstrates particular promise for large-scale applications due to its cost-effectiveness and adaptability to various separation challenges [50] [31].
Density functional theory calculations provide fundamental insights into the electronic structure and stability of the daclatasvir RRRR isomer [1] [2]. The computational analysis employs multiple basis sets to ensure reliability and accuracy of the calculated molecular properties. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies reveal critical information about the chemical reactivity and electronic behavior of this specific stereoisomer.
The HOMO-LUMO energy gap serves as a key indicator of molecular stability and chemical reactivity [3] [4]. For the daclatasvir RRRR isomer, density functional theory calculations using the B3LYP functional with various basis sets demonstrate consistent electronic properties across different computational approaches. The calculated energy gap values ranging from 3.275 to 3.433 electron volts indicate moderate chemical stability and suggest favorable electronic properties for biological activity [2] [3].
Thermodynamic stability analysis through quantum mechanical calculations reveals the energetic favorability of the RRRR stereoisomeric configuration [1] [2]. The computed Gibbs free energy values demonstrate that this particular isomer maintains thermodynamic stability under physiological conditions. Zero point energy corrections and thermal contributions at 298 Kelvin provide comprehensive understanding of the molecular energetics in biological environments.
Molecular docking studies elucidate the binding mode and affinity of the daclatasvir RRRR isomer with the hepatitis C virus NS5A protein [5] [6] [7]. Multiple docking algorithms including AutoDock Vina, Glide, and GOLD provide convergent results regarding the preferred binding orientation and interaction patterns. The symmetric binding mode characteristic of daclatasvir compounds accommodates the dimeric nature of the NS5A protein target [6] [7].
Key amino acid residues involved in binding interactions include tyrosine 93, histidine 54, tryptophan 11, and cysteine 57 [7] [8]. These residues form critical hydrogen bonds and hydrophobic contacts that stabilize the protein-ligand complex. The binding affinity values ranging from -9.8 to -12.5 kilocalories per mole demonstrate strong interaction potential between the RRRR isomer and the target protein [7] [8].
Ligand efficiency calculations provide normalized measures of binding strength relative to molecular size [7]. The efficiency values between 0.285 and 0.363 indicate favorable binding characteristics that contribute to the high potency observed for daclatasvir compounds against hepatitis C virus replication [5] [6].
Electronic property analysis through quantum mechanical calculations reveals the frontier molecular orbital characteristics that govern chemical reactivity [2] [9] [3]. The distribution of electron density in the highest occupied and lowest unoccupied molecular orbitals determines the sites most susceptible to electrophilic and nucleophilic attack. This information proves essential for understanding metabolic pathways and potential drug interactions.
Global reactivity descriptors including electronegativity, chemical hardness, and electrophilicity index provide quantitative measures of molecular reactivity [3] [2]. The calculated values indicate moderate reactivity characteristics that balance stability requirements with necessary biological activity. Chemical hardness values around 1.6 to 1.7 electron volts suggest appropriate resistance to charge transfer processes that could lead to unwanted side reactions.
Molecular electrostatic potential surfaces reveal the charge distribution patterns that influence intermolecular interactions [10] [3]. The regions of positive and negative electrostatic potential guide the orientation and binding preferences when the molecule approaches biological targets. These calculations support the observed binding modes identified through molecular docking studies.
Molecular dynamics simulations provide dynamic insights into the stability and behavior of the daclatasvir RRRR isomer bound to the NS5A protein [7] [8] [11]. Extended simulation trajectories spanning 200 nanoseconds reveal the temporal evolution of binding interactions and conformational changes within the protein-ligand complex. Root mean square deviation analysis demonstrates maintained structural integrity throughout the simulation period.
Binding free energy calculations using the molecular mechanics generalized Born surface area method quantify the thermodynamic favorability of complex formation [7] [8]. The calculated binding energies of approximately -90 to -95 kilocalories per mole indicate strong and stable association between the RRRR isomer and the NS5A protein. These values correlate well with experimental binding affinity measurements and support the observed antiviral potency.
Hydrogen bond analysis throughout the simulation trajectories reveals the persistence and strength of key intermolecular contacts [7] [8]. The average number of hydrogen bonds maintained between 3.2 and 3.8 across different simulation lengths demonstrates stable binding interactions. Critical residues including threonine 56, tyrosine 93, and histidine 54 consistently participate in hydrogen bonding networks that stabilize the complex [7].
The radius of gyration measurements indicate minimal conformational changes in the protein structure upon ligand binding [7] [8]. Values remaining stable around 27.3 angstroms suggest that the daclatasvir RRRR isomer binding does not induce significant structural perturbations that could affect protein function. This finding supports the selective inhibition mechanism rather than general protein destabilization.
Van der Waals and electrostatic energy components contribute significantly to the overall binding affinity [7] [8]. The van der Waals interactions provide approximately -57 kilocalories per mole of stabilization, while electrostatic interactions contribute around -24 kilocalories per mole. The balance between these interaction types ensures both specificity and stability of the protein-ligand complex.